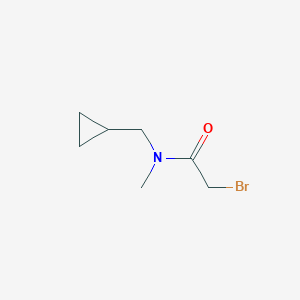
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Overview
Description
“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Scientific Research Applications
-
Electrochemical Bromofunctionalization of Alkenes
- This research focuses on the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- The method involves the conversion of various alkenes to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
- The optimal concentration of hydrobromic acid was identified at 180 mM, which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- This method reduces waste by avoiding chemical oxidants and minimizes the risk of hazardous reagents .
-
Biological Potential of Indole Derivatives
- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- These compounds are of wide interest because of their diverse biological and clinical applications .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
-
Training Free Radicals for Organic Synthesis
- This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
- The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
- The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
- Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .
-
Synthesis of Indole Derivatives
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Researchers have synthesized a variety of indole derivatives for screening different pharmacological activities .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
-
Synthesis of Coumarin Derivatives
- Radical Generation and Reactions
- This research focuses on the generation of radicals through various methods such as photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
- The application of these radicals has had a profound impact on material science, agrochemicals, fine-chemical manufacturing, and drug discovery .
- The radical reactions require stringent conditions, an elaborate experimental setup, and a specially trained workforce .
- Modern science has brought about smarter methodologies for the generation of radicals and catalysis of radical reactions .
properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



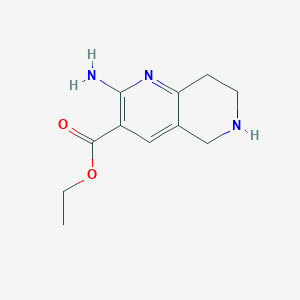
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
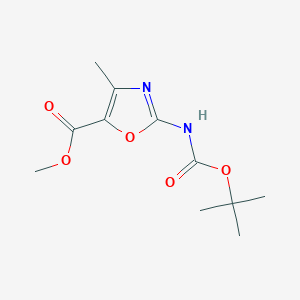
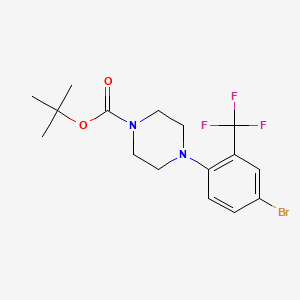
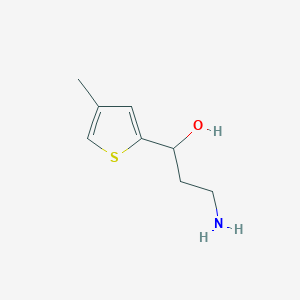
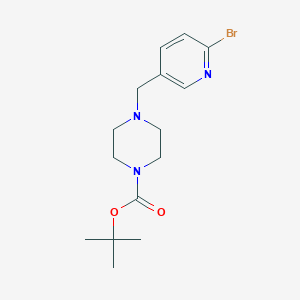
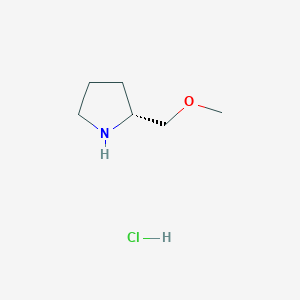
![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
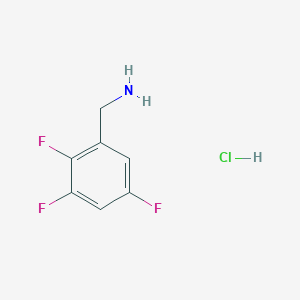
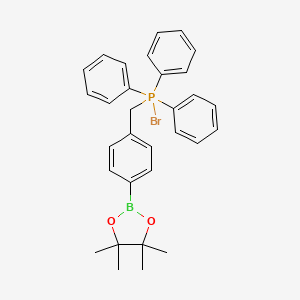
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
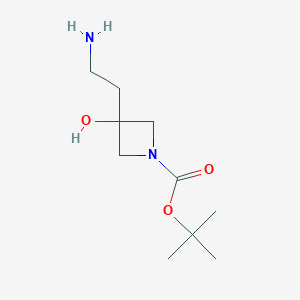
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)